Reutericyclin: A Technical Guide to its Discovery, Isolation, and Characterization from Lactobacillus reuteri
Reutericyclin: A Technical Guide to its Discovery, Isolation, and Characterization from Lactobacillus reuteri
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reutericyclin is a novel tetramic acid derivative produced by select strains of the probiotic bacterium Lactobacillus reuteri. First identified in strains isolated from sourdough, this unique low-molecular-weight antibiotic exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. Its discovery marked a significant finding, as it was the first of its kind to be chemically characterized from the Lactobacillus genus.[1] Reutericyclin functions as a proton ionophore, disrupting the transmembrane proton motive force of susceptible bacteria, leading to a bactericidal effect.[2][3][4] This technical guide provides an in-depth overview of the discovery of reutericyclin, its physicochemical properties, biological activity, and the genetic determinants of its biosynthesis. Furthermore, it details the experimental protocols for the cultivation of L. reuteri, and the subsequent isolation and purification of this promising antimicrobial compound.
Discovery and Physicochemical Properties
The antimicrobial activity of Lactobacillus reuteri LTH2584 was first noted as being distinct from other known inhibitors like bacteriocins, reuterin, or organic acids.[5][6] This led to the targeted isolation of the active compound, which was named reutericyclin.[7] Structural characterization revealed it to be a novel N-acylated tetramic acid.[5][6] Reutericyclin is a negatively charged, highly hydrophobic molecule.[5][6][8]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁NO₄ | [8] |
| Molecular Mass | 349 Da | [5][6][7] |
| Chemical Nature | Negatively charged, highly hydrophobic | [5][6][8] |
| Classification | Tetramic acid derivative | [5][6] |
| Mode of Action | Proton Ionophore | [2][3][8] |
Biological Activity and Antimicrobial Spectrum
Reutericyclin demonstrates a broad inhibitory spectrum against Gram-positive bacteria, including notable food spoilage organisms and pathogens.[5][7] Its mode of action is bactericidal, and in some species like Lactobacillus sanfranciscensis, it can trigger cell lysis in a dose-dependent manner.[6][7] Gram-negative bacteria are generally resistant due to the protective outer lipopolysaccharide (LPS) membrane, which acts as a barrier to hydrophobic compounds.[2][8] However, LPS-mutant strains of Escherichia coli have been shown to be susceptible.[5][6][7]
| Target Organism | Minimum Inhibitory Concentration (MIC) (mg/L) | Reference |
| Lactobacillus spp. | 0.05 - 1 | [9] |
| Bacillus subtilis | 0.05 - 1 | [9] |
| Bacillus cereus | 0.05 - 1 | [9] |
| Enterococcus faecalis | 0.05 - 1 | [9] |
| Staphylococcus aureus | 0.05 - 1 | [9] |
| Listeria innocua | 0.05 - 1 | [9] |
| Clostridium difficile | 0.09 - 0.5 | [10] |
Genetic Determinants and Biosynthesis
The biosynthesis of reutericyclin is governed by a specific gene cluster, indicating a complex enzymatic pathway.[1] This cluster was identified through comparative genomics of producing and non-producing L. reuteri strains and is located on a genomic island, suggesting its acquisition via horizontal gene transfer.[1][11][12] The core of this cluster contains genes for a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[1][8][11]
| Gene | Encoded Protein/Domain | Proposed Function in Biosynthesis | Reference |
| rtcN | Non-Ribosomal Peptide Synthetase (NRPS) | Contains condensation, adenylation (likely for D-leucine), and thiolation domains for incorporating the amino acid moiety. | [1][11][13] |
| rtcK | Polyketide Synthase (PKS) | Contains ketosynthase, acyl-carrier protein, and thioesterase domains for the assembly of the polyketide chain. | [1][11][13] |
| rtcA, rtcB, rtcC | PhlA, PhlB, PhlC Homologues | Believed to acetylate the tetramic acid core to form the final reutericyclin molecule. | [1][11][14] |
| rtcT | Major Facilitator Superfamily (MFS) Transporter | Involved in the export of reutericyclin and confers resistance to the producer strain. | [15] |
The proposed pathway involves the RtcN (NRPS) activating and loading D-leucine, which is then acylated.[14] Concurrently, RtcK (PKS) synthesizes a polyketide chain.[14] A Claisen condensation reaction followed by cyclization and offloading, likely catalyzed by the thioesterase domain of RtcK, forms the tetramic acid precursor.[14] Finally, the RtcABC enzyme complex is proposed to acetylate this precursor to yield the active reutericyclin molecule.[14]
Experimental Protocols
Cultivation of Lactobacillus reuteri LTH2584
The production of reutericyclin is highly influenced by culture conditions, particularly the composition of the growth medium.
-
Strain: Lactobacillus reuteri LTH2584 is the reference strain for reutericyclin production.[5][7]
-
Medium: A modified MRS (mMRS) medium is used.[16] For a 2-liter culture, the medium contains:
-
Maltose: 20 g/L
-
Glucose: 10 g/L
-
Fructose: 10 g/L
-
Sodium acetate · 3H₂O: 5 g/L
-
Diammonium citrate: 4 g/L
-
Other standard MRS components.
-
-
Fatty Acid Influence: The supply of fatty acids in the growth medium has a strong effect on reutericyclin production and its distribution between the producer cells and the culture supernatant.[6][7][16]
-
Incubation: Cultures are grown for 16 hours at 37°C.[16]
Isolation and Purification of Reutericyclin
Reutericyclin can be purified from both the cell pellet and the culture supernatant.[5][6][7] The following protocol is adapted from Gänzle et al. (2000).
-
Harvesting: Centrifuge the 2-liter culture to separate the cells from the supernatant. Wash the cell pellet once with 50 mM phosphate buffer (pH 2.5).[16]
-
Extraction:
-
Chromatography Series:
-
Gel Filtration: Apply the crude extract to a gel filtration column (e.g., Superdex 30) to separate components by size.[7]
-
Reversed-Phase Chromatography: Pool the active fractions and apply them to an RP-C8 column for separation based on hydrophobicity.[5][7]
-
Anion-Exchange Chromatography: Further purify the active fractions on an anion-exchange column (e.g., MonoQ) to separate based on charge.[5][7]
-
Reversed-Phase HPLC: Perform a final purification step using reversed-phase high-pressure liquid chromatography (HPLC) to obtain reutericyclin to homogeneity.[5][6][7]
-
Antimicrobial Activity Assay
A critical dilution assay is commonly used to quantify reutericyclin activity.[1]
-
Indicator Strain: Lactobacillus sanfranciscensis DSM 20451 is used as a reutericyclin-sensitive indicator strain.[1]
-
Procedure:
-
Prepare two-fold serial dilutions of the reutericyclin-containing samples (e.g., purified fractions or culture supernatants) in mMRS medium in a microtiter plate.[1]
-
Inoculate the wells with the indicator strain to a cell count of approximately 10⁷ CFU/ml.[1]
-
Incubate the plate overnight at 37°C.
-
Determine the highest dilution that completely inhibits the growth of the indicator strain.
-
-
Quantification: Activity is often expressed in Arbitrary Units (AU) per milliliter, defined as the reciprocal of the highest dilution showing complete inhibition.
Conclusion
The discovery and characterization of reutericyclin from Lactobacillus reuteri have opened new avenues for the application of this probiotic species beyond its direct effects on gut health. As a well-defined, small-molecule antibiotic with a unique mode of action, reutericyclin holds significant potential.[2] Its production in food matrices like sourdough suggests its utility as a natural biopreservative.[2][8] For drug development professionals, its potent activity against pathogens like Clostridium difficile makes it an attractive lead compound for developing novel therapeutics to combat challenging infections.[10][17] The detailed understanding of its biosynthetic pathway further provides opportunities for metabolic engineering to enhance yields or generate novel analogues with improved properties.
References
- 1. Genetic Determinants of Reutericyclin Biosynthesis in Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reutericyclin: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Mode of Action of Reutericyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mode of action of reutericyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
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- 7. researchgate.net [researchgate.net]
- 8. Reutericyclin - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. glpbio.com [glpbio.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Genetic determinants of reutericyclin biosynthesis in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Characterization of Reutericyclin Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
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